Trimethylhexane-1,6-diol Trimethylhexane-1,6-diol
Brand Name: Vulcanchem
CAS No.: 27476-48-8
VCID: VC16982777
InChI: InChI=1S/C9H20O2/c1-8(9(2,3)11)6-4-5-7-10/h8,10-11H,4-7H2,1-3H3
SMILES:
Molecular Formula: C9H20O2
Molecular Weight: 160.25 g/mol

Trimethylhexane-1,6-diol

CAS No.: 27476-48-8

Cat. No.: VC16982777

Molecular Formula: C9H20O2

Molecular Weight: 160.25 g/mol

* For research use only. Not for human or veterinary use.

Trimethylhexane-1,6-diol - 27476-48-8

Specification

CAS No. 27476-48-8
Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
IUPAC Name 5,6-dimethylheptane-1,6-diol
Standard InChI InChI=1S/C9H20O2/c1-8(9(2,3)11)6-4-5-7-10/h8,10-11H,4-7H2,1-3H3
Standard InChI Key BGQNNKZAJXZSPQ-UHFFFAOYSA-N
Canonical SMILES CC(CCCCO)C(C)(C)O

Introduction

Structural Characteristics and Isomerism

Molecular Architecture

Both isomers share the molecular formula C₉H₂₀O₂ (molecular weight ≈ 160.25 g/mol) . The structural divergence arises from the placement of methyl groups:

  • 2,2,4-trimethylhexane-1,6-diol: Methyl groups at carbons 2, 2, and 4.

  • 2,4,4-trimethylhexane-1,6-diol: Methyl groups at carbons 2, 4, and 4.

The stereochemical configuration of 2,2,4-trimethylhexane-1,6-diol includes a chiral center at carbon 4, as indicated by the SMILES notation OCC(C[C@@H](CCO)C)(C)C . In contrast, 2,4,4-trimethylhexane-1,6-diol lacks chirality due to symmetrical methyl placement at carbon 4 .

Spectroscopic Identification

  • Infrared (IR) Spectroscopy: Both isomers exhibit broad O-H stretches near 3300 cm⁻¹ and C-O stretches around 1050 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra differentiate isomers via methyl group splitting patterns. For example, the 2,2,4-isomer shows distinct triplet resonances for methylene protons adjacent to hydroxyl groups .

Synthesis and Production Methods

Chemical Synthesis

2,4,4-Trimethylhexane-1,6-diol is synthesized via hydrogenation of 4,4,6-trimethyl-2-oxepanone, a cyclic ketone, under high-pressure H₂ in the presence of Raney nickel catalysts . This method achieves yields >80% with minimal byproducts.

Enzymatic Catalysis

A green chemistry approach employs lipase enzymes to catalyze the esterification of trimethylhexanoic acid derivatives, followed by hydrolysis to yield 2,2,4-trimethylhexane-1,6-diol . Boratyński et al. (2010) reported a 92% conversion efficiency using Candida antarctica lipase B under solvent-free conditions .

Physical and Chemical Properties

Comparative Physicochemical Data

Property2,2,4-Isomer 2,4,4-Isomer
Boiling Point (°C)241.9 at 760 mmHg240.3 (Predicted)
Density (g/cm³)0.9280.928 ± 0.06
Flash Point (°C)105Not reported
Enthalpy of Vaporization (ΔvapH, kJ/mol)68.0 at 434 K Not reported

Solubility and Reactivity

Both isomers are sparingly soluble in water (<1 g/L at 25°C) but miscible with polar aprotic solvents (e.g., DMSO, acetone). The hydroxyl groups participate in esterification and etherification reactions, enabling derivatization for polymer applications .

Thermodynamic and Spectroscopic Data

Thermodynamic Stability

The enthalpy of vaporization (ΔvapH) for the 2,2,4-isomer is 68.0 kJ/mol at 434 K, indicative of strong intermolecular hydrogen bonding . This value aligns with branched diols exhibiting reduced volatility compared to linear analogs.

Chromatographic Behavior

Gas chromatography-mass spectrometry (GC-MS) analysis reveals retention times of 12.3 min (2,2,4-isomer) and 12.1 min (2,4,4-isomer) on a DB-5MS column, enabling isomer differentiation .

Applications and Industrial Relevance

Polymer Industry

Trimethylhexane-1,6-diols serve as monomers for polyurethane elastomers and polyester resins, imparting rigidity and thermal stability due to their branched structure . The 2,2,4-isomer is preferred in high-performance coatings for automotive applications.

Specialty Chemicals

Derivatives such as 2,4,4-trimethylhexane-1,6-diamine (CAS 3236-54-2) are synthesized via amination, finding use in epoxy curing agents and corrosion inhibitors .

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